5-chloro-1-cyclohexyl-2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole
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Overview
Description
2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the furan and oxadiazole rings through various organic reactions. Common reagents used in these reactions include chlorinating agents, cyclohexylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE has been studied for various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Derived from marine organisms and used for their anticoagulant properties.
Uniqueness
What sets 2-{[(5-CHLORO-1-CYCLOHEXYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-5-(5-METHYL-2-FURYL)-1,3,4-OXADIAZOLE apart is its unique combination of a benzimidazole core, a furan ring, and an oxadiazole ring
Properties
Molecular Formula |
C21H21ClN4O2S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[(5-chloro-1-cyclohexylbenzimidazol-2-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21ClN4O2S/c1-13-7-10-18(27-13)20-25-24-19(28-20)12-29-21-23-16-11-14(22)8-9-17(16)26(21)15-5-3-2-4-6-15/h7-11,15H,2-6,12H2,1H3 |
InChI Key |
HNBKYTZGNAILRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=C(N3C5CCCCC5)C=CC(=C4)Cl |
Origin of Product |
United States |
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